

# SHLP2: A Novel Protective Factor in Age-Related Macular Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHLP2     |           |
| Cat. No.:            | B15610463 | Get Quote |

A Comparative Guide for Researchers and Drug Development Professionals

#### Introduction

Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly. The complex pathophysiology of AMD, characterized by progressive damage to the macula, presents a significant challenge for therapeutic development. Mitochondrial dysfunction is increasingly recognized as a key contributor to AMD pathogenesis. Small Humanin-like Peptide 2 (SHLP2), a novel mitochondrial-derived peptide, has emerged as a promising protective agent against AMD-related cellular damage. This guide provides an objective comparison of SHLP2's performance with other therapeutic alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to inform future research and drug development efforts.

### SHLP2: Mechanism of Action and Protective Effects

**SHLP2** is a 26-amino acid peptide encoded by the mitochondrial 16S rRNA gene (MT-RNR2). [1] Studies have shown that its circulating levels decrease with age, suggesting a role in agerelated diseases.[2] In the context of AMD, **SHLP2** has demonstrated significant protective effects in in-vitro models, primarily by enhancing mitochondrial function and reducing apoptosis.

A key study utilizing a human transmitochondrial ARPE-19 cell model of AMD revealed that exogenous **SHLP2** treatment can counteract several pathological hallmarks of the disease.[3]



[4] In this model, retinal pigment epithelial (RPE) cells with mitochondria from AMD patients (AMD cybrids) exhibit mitochondrial toxicity and reduced levels of oxidative phosphorylation (OXPHOS) complex subunits.[5]

Treatment with **SHLP2** in this AMD in-vitro model resulted in:

- Restoration of Mitochondrial Function: SHLP2 treatment restored the levels of all five OXPHOS complex protein subunits.[3][4] It also led to a significant increase in mitochondrial DNA (mtDNA) copy number.[3]
- Prevention of Cell Death: **SHLP2** increased the viability of AMD cybrids and exhibited antiapoptotic effects by downregulating the expression of Caspase-3 and Caspase-7.[3]
- Attenuation of Amyloid-β Toxicity: The peptide was also shown to protect against amyloid-β-induced cellular and mitochondrial toxicity, a known contributor to AMD pathology.[3][4]

## Comparative Analysis of SHLP2 and Other AMD Therapies

A direct head-to-head comparative study of **SHLP2** with other AMD therapies in the same experimental model is not yet available in the published literature. However, a comparison of their mechanisms of action and reported efficacy in different studies can provide valuable insights.



| Therapeutic Agent                                     | Mechanism of Action                                                                                                                                       | Reported Efficacy                                                                                                                                                                                                                                                  |
|-------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| SHLP2                                                 | Enhances mitochondrial function, restores OXPHOS complex levels, increases mtDNA copy number, reduces apoptosis, and attenuates amyloid-β toxicity.[3][4] | In an in-vitro AMD model,<br>SHLP2 increased cell viability<br>by 21.79% and significantly<br>increased mtDNA copy number<br>by 40.3%.[3] It also restored<br>OXPHOS complex protein<br>subunits (I: 350%, II: 54%, III:<br>32%, IV: 221%, V: 38%<br>increase).[2] |
| Anti-VEGF Therapy (e.g.,<br>Ranibizumab, Aflibercept) | Inhibits Vascular Endothelial<br>Growth Factor (VEGF), a key<br>driver of angiogenesis in<br>neovascular (wet) AMD.[6]                                    | Considered the standard of care for wet AMD, anti-VEGF therapies can stabilize and, in some cases, improve vision.[7] However, they are not effective for dry AMD and require repeated intravitreal injections. [6][8]                                             |
| AREDS/AREDS2 Supplements                              | A combination of antioxidants (Vitamins C and E, beta- carotene/lutein and zeaxanthin) and zinc to reduce oxidative stress.[9]                            | Reduces the risk of progression from intermediate to advanced AMD by about 25%.[9] A recent analysis suggests it may also slow the progression of geographic atrophy in late-stage dry AMD.                                                                        |
| Complement Inhibitors (e.g., Pegcetacoplan)           | Target the complement system, an inflammatory pathway implicated in AMD pathogenesis.[10][11]                                                             | Pegcetacoplan has been shown to reduce the growth rate of geographic atrophy in patients with dry AMD.[10]                                                                                                                                                         |

## **Signaling Pathways Modulated by SHLP2**

**SHLP2** is known to activate intracellular signaling pathways that promote cell survival. Specifically, it has been shown to induce the phosphorylation of Extracellular signal-Regulated



Kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3).[12][13] The activation of these pathways is crucial for mediating its protective effects against cellular stress and apoptosis.



Click to download full resolution via product page

Caption: SHLP2 signaling for cell survival.

## Experimental Protocols ARPE-19 Cell Culture Model for AMD

The ARPE-19 cell line is a spontaneously arisen human RPE cell line widely used in AMD research.[14][15] To create an in-vitro model that mimics AMD pathology, a transmitochondrial cybrid approach is utilized.[3]

#### Protocol:

- Cell Culture: ARPE-19 cells are cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[16]
- Creation of Rho0 Cells: To generate cells lacking mitochondrial DNA (Rho0 cells), ARPE-19 cells are treated with ethidium bromide.
- Cybrid Generation: Platelets containing mitochondria from either AMD patients or normal age-matched control subjects are fused with the ARPE-19 Rho0 cells. This results in the



generation of "AMD cybrids" and "Normal cybrids" which have the same nuclear genome but different mitochondrial genomes.

• **SHLP2** Treatment: For experimental studies, cells are treated with a specific concentration of synthetic **SHLP2** peptide for a designated period (e.g., 72 hours).[3]



Click to download full resolution via product page

**Caption:** Workflow for creating the AMD cybrid model.

### **Assessment of Mitochondrial Function**

Mitochondrial Respiration (Seahorse XF Analyzer):



- Cell Plating: ARPE-19 cells are seeded in a Seahorse XF96 cell culture microplate.[17]
- Assay Medium: Prior to the assay, the culture medium is replaced with a serum-free, lowbicarbonate DMEM assay medium.
- Drug Injection: The Seahorse XF96 analyzer sequentially injects oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples ATP synthesis from the electron transport chain), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).[17][18]
- Data Analysis: The oxygen consumption rate (OCR) is measured in real-time to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[18]

mtDNA Copy Number (Quantitative Real-Time PCR):

- DNA Extraction: Total DNA is extracted from the cultured cells.
- qPCR: Quantitative real-time PCR is performed using primers specific for a mitochondrial gene (e.g., MT-RNR2) and a nuclear gene (e.g., B2M) for normalization.[19]
- Calculation: The relative mtDNA copy number is calculated using the comparative Ct method.

## **Apoptosis Assay**

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

- Cell Fixation and Permeabilization: Cells cultured on coverslips are fixed with 4% paraformaldehyde and permeabilized with a detergent-based solution.
- TUNEL Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[20][21]
- Counterstaining and Imaging: The cell nuclei are counterstained with a DNA-binding dye like DAPI. The cells are then visualized using fluorescence microscopy to identify TUNELpositive (apoptotic) cells.[21]



#### Annexin V Staining:

- Cell Harvesting: Adherent cells are detached and washed.
- Staining: Cells are resuspended in a binding buffer and incubated with FITC-conjugated Annexin V and propidium iodide (PI).[22]
- Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[22][23]

### Conclusion

SHLP2 represents a promising therapeutic candidate for AMD by directly targeting mitochondrial dysfunction, a key pathological driver of the disease. Its ability to restore mitochondrial function and inhibit apoptosis in a relevant in-vitro model provides a strong rationale for further investigation. While direct comparative efficacy data against established therapies like anti-VEGF agents and complement inhibitors are lacking, SHLP2's unique mechanism of action suggests it could be a valuable addition to the AMD treatment landscape, particularly for the dry form of the disease where therapeutic options are limited. Future preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of SHLP2 in AMD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Characterizing the protective effects of SHLP2, a mitochondrial-derived peptide, in macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]



- 4. Characterizing the protective effects of SHLP2, a mitochondrial-derived peptide, in macular degeneration [escholarship.org]
- 5. Characterizing the protective effects of SHLP2, a mitochondrial-derived peptide, in macular degeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdnewsline.com [mdnewsline.com]
- 8. New Therapies of Neovascular AMD—Beyond Anti-VEGFs PMC [pmc.ncbi.nlm.nih.gov]
- 9. AREDS/AREDS2 Clinical Trials | National Eye Institute [nei.nih.gov]
- 10. Complement inhibitors for age-related macular degeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complement Inhibitors in Age-Related Macular Degeneration: A Potential Therapeutic Option - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low circulating levels of the mitochondrial-peptide hormone SHLP2: novel biomarker for prostate cancer risk PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell culture models to study retinal pigment epithelium-related pathogenesis in agerelated macular degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 15. ARPE-19 Cell Line Specialized Look into Retinal Pigment Epithelial Cell Research with ARPE-19 [cytion.com]
- 16. A convenient protocol for establishing a human cell culture model of the outer retina -PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Role of Mitochondria in Retinal Pigment Epithelial Aging and Degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Flow cytometric method for the detection and quantification of retinal cell death and oxidative stress PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [SHLP2: A Novel Protective Factor in Age-Related Macular Degeneration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610463#shlp2-as-a-protective-factor-in-age-related-macular-degeneration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com